2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. This reaction forms the benzodiazole ring system.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced by reacting the benzodiazole derivative with an appropriate alkylating agent such as ethyl bromoacetate, followed by reduction to yield the ethanamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be modified by reacting with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with modified side chains.
Scientific Research Applications
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(1-phenyl-1H-benzodiazol-2-yl)benzene: Another benzodiazole derivative with applications in OLEDs.
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: A similar compound with a butyl group instead of a phenyl group.
Uniqueness
2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specific applications in medicinal chemistry and material science, where precise molecular interactions are crucial.
Properties
CAS No. |
2639420-73-6 |
---|---|
Molecular Formula |
C15H17Cl2N3 |
Molecular Weight |
310.2 |
Purity |
95 |
Origin of Product |
United States |
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